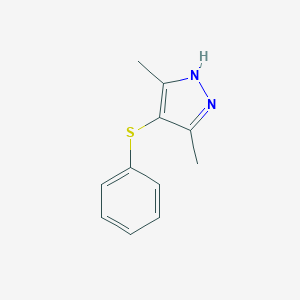

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole

Vue d'ensemble

Description

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite to each other. The compound's structure is further modified by the presence of methyl groups at the 3 and 5 positions and a phenylsulfanyl group at the 4 position. This structural configuration suggests potential for various chemical interactions and applications in material science and pharmaceuticals .

Synthesis Analysis

The synthesis of related pyrazole compounds often involves multi-component reactions. For instance, a series of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, which are closely related to the compound of interest, have been synthesized using a grinding-induced, sequential one-pot three-component reaction. This method combines 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate in the presence of piperidine under solvent-free conditions, yielding good to excellent product yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical and physical properties. X-ray diffraction studies are commonly used to determine the crystal structure of such compounds. For example, a related compound, 1-phenyl-3-methyl-4-(2',4'-dimethylphenylazo)-pyrazolone-5, exhibits a planar pyrazole ring with substituents that are practically coplanar, which is consistent with spectral data . This planarity is a common feature in pyrazole chemistry and can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions due to their functional groups. For instance, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis conditions with ultrasonic irradiation demonstrates the reactivity of the pyrazole ring when substituted with different functional groups . The reaction kinetics and the influence of different parameters such as temperature and catalyst amount have been studied, providing insights into the reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal packing of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is stabilized by intermolecular hydrogen bonds, which also contribute to its nonlinear optical activity . Spectroscopic methods like FT-IR and FT-NMR, along with theoretical approaches, are used to investigate these properties in detail.

Relevant Case Studies

Case studies involving pyrazole derivatives often focus on their potential applications. For instance, the antibacterial activity of complexes formed with Schiff bases derived from pyrazole compounds has been studied, showing promising results against various bacterial strains . Additionally, pyrazole derivatives have been used as labeling reagents for liquid chromatographic analysis of amino acids, demonstrating their utility in analytical chemistry .

Applications De Recherche Scientifique

Green Mechanochemical Synthesis

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole has been synthesized through a green, mechanochemical process. This method involves a grinding-induced, sequential one-pot three-component reaction, offering an environmentally friendly and efficient approach to creating new pyrazole compounds (Saeed & Channar, 2017).

Tautomerism in Curcuminoid NH-pyrazoles

A study on the structural characteristics of NH-pyrazoles, including derivatives of 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole, revealed insights into tautomerism. The research provided a deeper understanding of how these compounds behave in both solution and solid states, highlighting the complex hydrogen bonding patterns and their influence on molecular structure (Cornago et al., 2009).

Metallomacrocyclic Palladium(II) Complexes

Research into new hybrid pyrazole ligands, including 3,5-dimethylpyrazolic compounds, has led to the development of novel metallomacrocyclic Palladium(II) complexes. These complexes exhibit interesting structural and electronic properties, and their study contributes to the advancement of inorganic chemistry and materials science (Guerrero et al., 2008).

Molecular/Electronic Structure Tuning

3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole derivatives have been synthesized and characterized, demonstrating the ability to tune molecular and electronic structures. This has potential applications in pharmacology, particularly in the development of anticancer agents (Bustos et al., 2018).

Electrochemically Catalyzed Reactions

The compound's derivatives have been used in electrochemical studies to explore new pathways for synthesizing heterocyclic compounds. This research opens up new possibilities for the development of electro-organic synthesis methods (Zandi et al., 2021).

Solid–Liquid Phase Transfer Catalysis

A novel synthetic route involving 3,5-dimethylpyrazole and solid–liquid phase transfer catalysis has been investigated. This approach offers a new perspective on kinetic parameters and the synthesis of pyrazole derivatives (Wang et al., 2015).

Luminescent Supramolecular Materials

Studies on 4-aryl-1H-pyrazoles, including 3,5-dimethyl derivatives, have led to the development of luminescent supramolecular columnar liquid crystals. This research is significant for the advancement of materials science, particularly in the field of luminescent materials (Moyano et al., 2013).

Propriétés

IUPAC Name |

3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-11(9(2)13-12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWHRBKXVTMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351558 | |

| Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127788-13-0 | |

| Record name | 3,5-Dimethyl-4-phenylsulfanyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)